molecular formula C9H11NO5S B063739 2-Amino-2-(4-sulfophenyl)propanoic acid CAS No. 169209-64-7

2-Amino-2-(4-sulfophenyl)propanoic acid

Cat. No.: B063739
CAS No.: 169209-64-7
M. Wt: 245.25 g/mol
InChI Key: MVDSFPIEJILRME-UHFFFAOYSA-N
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Description

2-Amino-2-(4-sulfophenyl)propanoic acid, also known as 4-sulfophenylalanine, is an amino acid derivative that has been widely used in scientific research. It is a sulfonated analog of phenylalanine and has been shown to have several biochemical and physiological effects.

Scientific Research Applications

1. Polymer Modification and Biomedical Applications

2-Amino-2-(4-sulfophenyl)propanoic acid is involved in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through a condensation reaction with various amines. The modified polymers demonstrate increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

2. Electrochemical Analysis

The compound plays a role in the electrochemical reduction of related azo compounds. This process is critical in understanding the electrochemical behavior of these compounds, which can be significant in various chemical analyses and applications (Mandić, Nigović, & Šimunić, 2004).

3. Biocatalysis in Drug Metabolism

In drug metabolism, this compound is used as a part of a biocatalytic system to produce mammalian metabolites of certain drugs, demonstrating its utility in the pharmacokinetic analysis and drug development process (Zmijewski et al., 2006).

4. Genetic Encoding in Protein Studies

It is also used in the genetic encoding of proteins for the biosynthetic incorporation of fluorophores. This application is significant in studying protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

5. Environmental Analysis

The compound is relevant in the environmental analysis of agricultural groundwater, particularly in the determination of sulfophenyl carboxylic acids, indicating its role in environmental monitoring and assessment (Jiménez-Díaz et al., 2008).

6. Computational Peptidology

In computational peptidology, it's used to study the chemical reactivity of peptides, which is crucial in drug design and the development of new pharmaceuticals (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

7. Membrane Technology

The compound is used in the development of novel sulfonated thin-film composite nanofiltration membranes, improving water flux and dye treatment, highlighting its importance in water treatment technologies (Liu et al., 2012).

8. Electrochemistry in Bimetallic Species Synthesis

It plays a role in the electrochemical synthesis of bimetallic species on carbon electrode surfaces, which is significant in the development of electrochemical sensors and catalysts (Vila & Bélanger, 2012).

9. Synthesis of Pharmaceutical Derivatives

This compound is involved in the synthesis of pharmaceutical derivatives, showcasing its versatility in medicinal chemistry (Tye & Skinner, 2002).

10. Solid Phase Peptide Synthesis

It's used as a linker in solid phase peptide synthesis, indicating its utility in peptide and protein engineering (Erlandsson & Undén, 2006).

Properties

IUPAC Name

2-amino-2-(4-sulfophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDSFPIEJILRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398269
Record name MSPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169209-64-7
Record name α-Amino-α-methyl-4-sulfobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169209-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MSPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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